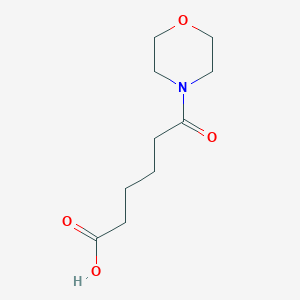

![molecular formula C6H3BrIN3 B1148761 5-溴-3-碘-1H-吡唑并[4,3-b]吡啶 CAS No. 1357946-54-3](/img/structure/B1148761.png)

5-溴-3-碘-1H-吡唑并[4,3-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine derivatives involves the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine with iodine, producing the desired compound in moderate to good yield. This process can be enhanced by using copper-catalyzed coupling reactions with various sulfonamide derivatives, leading to a series of novel compounds (Variya, H. H., Panchal, V., & Patel, G., 2019). Additionally, microwave-assisted synthesis provides an environmentally friendly and efficient methodology for preparing 5-n-alkylcycloalkane[d]-pyrazolo[3,4-b]pyridines through a one-step cyclocondensation reaction between 5-aminopyrazoles and cyclic ketones, catalyzed by iodine (Gálvez, J., Quiroga, J., Insuasty, B., & Abonía, R., 2014).

Molecular Structure Analysis

Structural elucidation of the synthesized compounds, including 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine derivatives, relies on NMR spectroscopy and X-ray crystallography. These techniques confirm the molecular structure, showing the arrangement of bromo and iodo substituents on the pyrazolo[4,3-b]pyridine core. Hirshfeld surface analysis and DFT calculations have been applied to understand the intermolecular interactions and electronic structure of these compounds (Jabri, Z., et al., 2023).

Chemical Reactions and Properties

5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, leveraging its bromo and iodo groups. These reactions include coupling with aryl boronic acids, sulfonamides, and other nucleophiles to introduce diverse functional groups into the molecule. These modifications significantly influence the chemical properties of the resulting compounds, such as their reactivity, stability, and potential biological activity (Donaire-Arias, A., et al., 2022).

Physical Properties Analysis

The physical properties of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine derivatives, such as solubility, melting point, and crystalline structure, are determined by the nature and position of substituents on the heterocyclic core. These properties are crucial for the compound's application in various fields, affecting its handling, formulation, and overall utility in research and development.

Chemical Properties Analysis

The chemical properties of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine and its derivatives are characterized by their high reactivity due to the presence of electrophilic bromo and iodo groups. These groups facilitate nucleophilic substitution reactions, making the compound a versatile precursor for synthesizing a broad range of heterocyclic compounds with potential applications in drug discovery, material science, and organic synthesis (Halim, S. A., & Ibrahim, M., 2022).

科学研究应用

生物医学应用

1H-吡唑并[3,4-b]吡啶,5-溴-3-碘-1H-吡唑并[4,3-b]吡啶所属的类别,因其生物医学应用而被广泛研究 {svg_1}. 超过 300,000 种 1H-吡唑并[3,4-b]吡啶在超过 5500 篇参考文献中被描述,其中包括 2400 项专利 {svg_2}. 这些化合物呈现两种可能的互变异构形式:1H- 和 2H-异构体 {svg_3}.

TRK 抑制剂

吡唑并[3,4-b]吡啶衍生物已被合成并作为肌球蛋白受体激酶 (TRKs) 抑制剂进行评估 {svg_4}. TRKs 与细胞的增殖和分化有关,其持续激活和过度表达会导致癌症 {svg_5}. 在合成的化合物中,一些表现出显著的抑制活性 {svg_6}.

合成方法

已开发出多种方法用于合成 1H-吡唑并[3,4-b]吡啶衍生物 {svg_7}. 这些方法为生产用于研究和应用目的的化合物,如 5-溴-3-碘-1H-吡唑并[4,3-b]吡啶,提供了基础 {svg_8}.

癌症治疗

一些吡唑并[3,4-b]吡啶衍生物已表现出对某些类型癌症的显著抑制活性 {svg_9}. 例如,化合物 14、13 和 15 表现出显著的抑制活性,其 IC50 值分别为 0.057 ± 0.003、0.081 ± 0.004 和 0.119 ± 0.007 μM,与对照药物索拉非尼相比 {svg_10}.

作用机制

Target of Action

This compound is a unique chemical provided to early discovery researchers for experimental purposes

Mode of Action

It’s known that the compound can interact with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.

安全和危害

属性

IUPAC Name |

5-bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMGBDMHFOJQMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(NN=C21)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1,1'-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one](/img/structure/B1148684.png)

![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B1148688.png)

![2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile](/img/structure/B1148692.png)

![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1148695.png)